![molecular formula C18H18FN5O2 B2934471 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922047-35-6](/img/structure/B2934471.png)

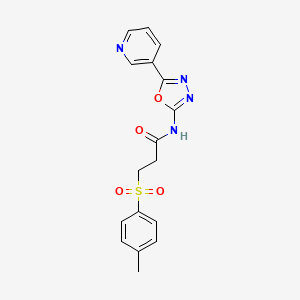

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuronal Nitric Oxide Synthase Inhibition

This compound has been studied for its ability to inhibit neuronal nitric oxide synthase (nNOS), which is an enzyme that produces nitric oxide in the brain. Nitric oxide acts as a neurotransmitter and is involved in various neural processes, including neurodegeneration. Inhibitors of nNOS are being researched for their potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Activity

Derivatives of this compound class have shown promise as antiviral agents. Their ability to interfere with viral replication makes them candidates for the treatment of diseases caused by RNA and DNA viruses. Research into the antiviral properties of these compounds could lead to new treatments for viral infections .

Anticancer Properties

Compounds with similar structures have demonstrated anticancer activity. By interfering with cellular signaling pathways or DNA replication, these compounds could be used to inhibit the growth of cancer cells. This area of research is crucial for developing new chemotherapeutic agents .

Antidiabetic Potential

Some related compounds have been identified as antidiabetic agents, suggesting that this compound may also have applications in managing diabetes. They could work by affecting glucose metabolism or insulin signaling pathways, providing a new approach to diabetes treatment .

Anti-Inflammatory and Analgesic Effects

The structural framework of this compound is found in molecules that have shown anti-inflammatory and analgesic activities. Such compounds can be used to develop new medications that reduce inflammation and pain without the side effects associated with current drugs .

Neuroprotective Effects

Given its potential role in modulating nitric oxide levels in the brain, this compound may have neuroprotective effects. It could help in protecting neurons from damage due to oxidative stress or inflammation, which is beneficial in various neurological disorders .

作用機序

Target of Action

The compound, also known as N-(2-{5-[(3-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide, is a soluble guanylate cyclase stimulator . Soluble guanylate cyclase (sGC) is an enzyme found in the cytosol of cells and plays a crucial role in smooth muscle relaxation and vasodilation .

Mode of Action

The compound binds to and activates soluble guanylate cyclase (sGC), leading to an increase in the production of cyclic guanosine monophosphate (cGMP) . The increased levels of cGMP result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels trigger a cascade of biochemical reactions. The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple targets, leading to a decrease in intracellular calcium levels and relaxation of smooth muscle cells . This pathway plays a significant role in the regulation of vascular tone and blood pressure .

Pharmacokinetics

As a soluble guanylate cyclase stimulator, it is expected to have good bioavailability and distribution in the body

Result of Action

The primary result of the compound’s action is the relaxation of smooth muscle cells in blood vessels, leading to vasodilation . This can help in conditions where vasodilation is beneficial, such as hypertension and certain types of heart failure .

特性

IUPAC Name |

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUVUQIBFLHBNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)

![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)

![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)

![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)

![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)

![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)